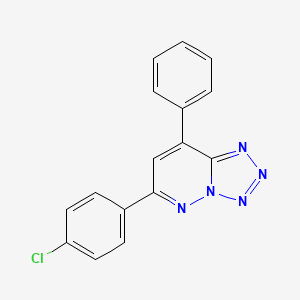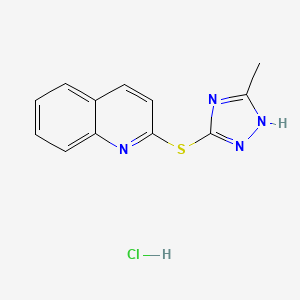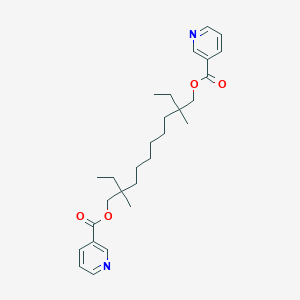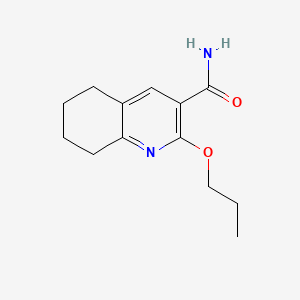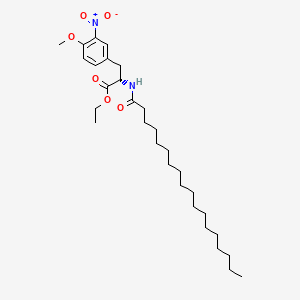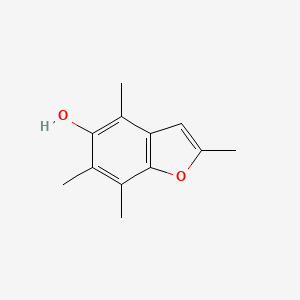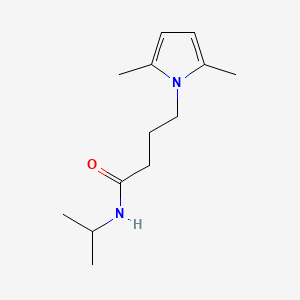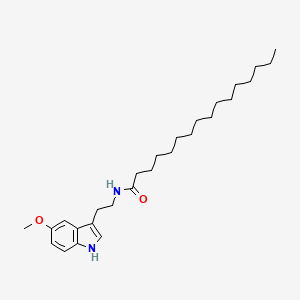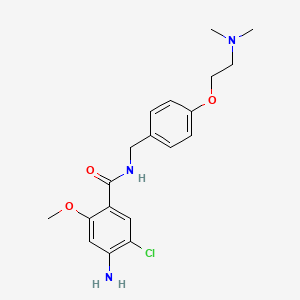
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylaminoethoxy Substitution: The final step involves the substitution of the dimethylaminoethoxy group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl derivatives.
Applications De Recherche Scientifique
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the dimethylaminoethoxy group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methylsulfonyl)ethoxybenzamide
Uniqueness
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
122892-34-6 |
|---|---|
Formule moléculaire |
C19H24ClN3O3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-amino-5-chloro-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H24ClN3O3/c1-23(2)8-9-26-14-6-4-13(5-7-14)12-22-19(24)15-10-16(20)17(21)11-18(15)25-3/h4-7,10-11H,8-9,12,21H2,1-3H3,(H,22,24) |
Clé InChI |
BEAYKXCTVALCHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


